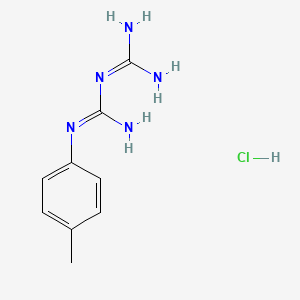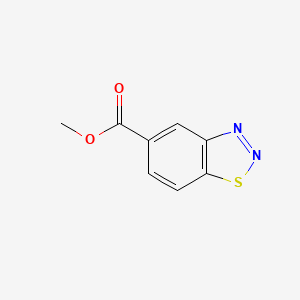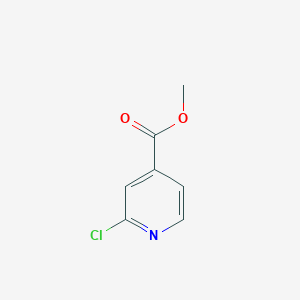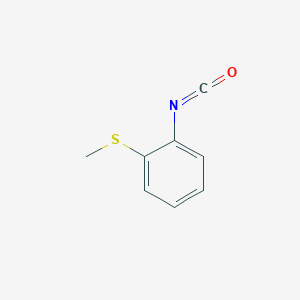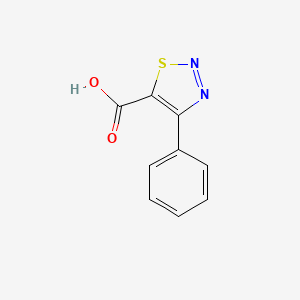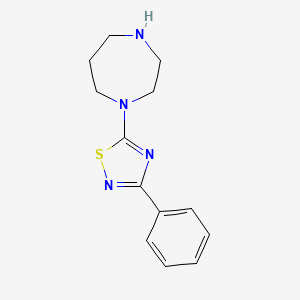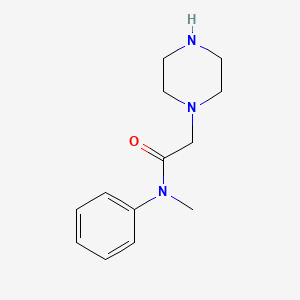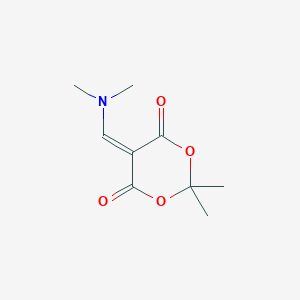
5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Descripción general
Descripción
5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5,5-DIMETHYL-2-(DIMETHYLAMINOMETHYLENE)-1,3-CYCLOHEXANEDIONE, is a chemical compound with the molecular formula C11H17NO21. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, a related compound, (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, was synthesized by refluxing thiazolidinone with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the search results. However, it is known that the compound contains a cyclohexanedione ring, which is a six-membered cyclic structure with two ketone functional groups1.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not explicitly mentioned in the search results. However, it is known that cyclohexanediones, which are present in this compound, can undergo various chemical reactions, including condensation and redox reactions3.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 195.2641.Aplicaciones Científicas De Investigación
-
Peptide Dimethylation
- Field : Proteomics
- Application : Direct reductive methylation of peptides is a common method for quantitative proteomics .
- Method : This work investigated collisional fragmentation of peptides whose amine groups were derivatized with five linear ω-dimethylamino acids .
- Results : It was found that shutting down the active participation of the terminal dimethylamino group in fragmentation of derivatized peptides is possible .
-
Methylene Blue Dye Elimination
- Field : Environmental Chemistry
- Application : Methylene blue dye is environmentally persistent, toxic, carcinogenic and mutagenic, and its elimination from wastewater is a significant area of research .
- Method : Various technologies are being explored for the elimination of methylene blue dye from wastewater .
- Results : The results of these studies are not specified in the source .
-
Stimuli-responsive Polymersomes
- Field : Polymer Chemistry
- Application : A block copolymer bearing poly [2- (dimethylamino) ethyl methacrylate] (PDMAEMA) forms aggregates that precipitate at higher temperatures .
- Method : The method involves the use of PDMAEMA as the hydrophilic block and polystyrene (PS) as the hydrophobic block .
- Results : The results of this study are not specified in the source .
-
Peptide Dimethylation
- Field : Mass Spectrometry
- Application : This research investigates the fragmentation control of peptides whose amine groups were derivatized with five linear ω-dimethylamino acids .
- Method : The method involves the use of 2- (dimethylamino)-acetic acid to 6- (dimethylamino)-hexanoic acid .
- Results : It was found that shutting down the active participation of the terminal dimethylamino group in fragmentation of derivatized peptides is possible .
-
Synthesis of Push–Pull Enamines
- Field : Organic Chemistry
- Application : This research focuses on the synthesis of new representatives of push–pull enamines .
- Method : The method involves the interaction of arylfuran-2(3H)-ones and dimethylformamide dimethylacetal (DMA-DMF), proceeding through the methylene active unit of the furanone ring .
- Results : Using NMR spectroscopy and the one-dimensional version of NOESY1D with selective excitation of protons, it was revealed that these systems exist in the form of an E-configuration .
-
Synthesis of Propanamide Derivatives
- Field : Medicinal Chemistry
- Application : This research involves the synthesis of propanamide derivatives utilizing 1-[bis(dimethylamino)-methylene]-1H-1,2,3-triazolo[4,5-b] pyridinium 3-oxide hexafluor-ophosphate as a coupling agent .
- Method : The method involves the use of various spectroscopic methods to establish and confirm their structures .
- Results : The results of this study are not specified in the source .
-
Peptide Dimethylation
- Field : Mass Spectrometry
- Application : This research investigates the fragmentation control of peptides whose amine groups were derivatized with five linear ω-dimethylamino acids .
- Method : The method involves the use of 2- (dimethylamino)-acetic acid to 6- (dimethylamino)-hexanoic acid .
- Results : It was found that shutting down the active participation of the terminal dimethylamino group in fragmentation of derivatized peptides is possible .
-
Synthesis of Push–Pull Enamines
- Field : Organic Chemistry
- Application : This research focuses on the synthesis of new representatives of push–pull enamines .
- Method : The method involves the interaction of arylfuran-2(3H)-ones and dimethylformamide dimethylacetal (DMA-DMF), proceeding through the methylene active unit of the furanone ring .
- Results : Using NMR spectroscopy and the one-dimensional version of NOESY1D with selective excitation of protons, it was revealed that these systems exist in the form of an E-configuration .
-
Synthesis of Propanamide Derivatives
- Field : Medicinal Chemistry
- Application : This research involves the synthesis of propanamide derivatives utilizing 1-[bis(dimethylamino)-methylene]-1H-1,2,3-triazolo[4,5-b] pyridinium 3-oxide hexafluor-ophosphate as a coupling agent .
- Method : The method involves the use of various spectroscopic methods to establish and confirm their structures .
- Results : The results of this study are not specified in the source .
Safety And Hazards
The safety data sheet for this compound is not available in the search results. Therefore, the specific safety and hazards associated with this compound are not known1.
Direcciones Futuras
The future directions for the research and application of this compound are not explicitly mentioned in the search results. However, given its unique structure and properties, it could potentially be used in various fields of chemistry and materials science.
Please note that the information provided here is based on the available search results and may not be comprehensive or up-to-date. For more detailed and accurate information, please refer to the original sources or consult with a professional in the field.
Propiedades
IUPAC Name |
5-(dimethylaminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-9(2)13-7(11)6(5-10(3)4)8(12)14-9/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMXFLMJEHHKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CN(C)C)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372821 | |
| Record name | 5-[(Dimethylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
75039-60-0 | |
| Record name | 5-[(Dimethylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





